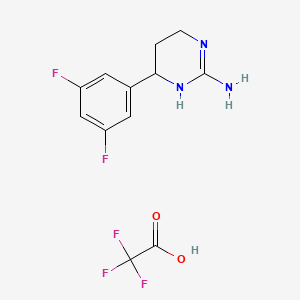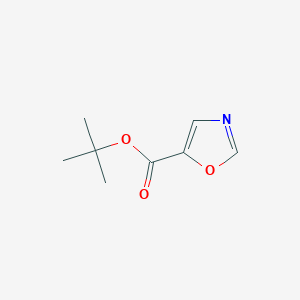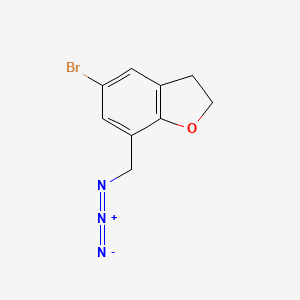
7-(Azidomethyl)-5-bromo-2,3-dihydro-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Azidomethyl)-5-bromo-2,3-dihydro-1-benzofuran is a synthetic organic compound characterized by the presence of an azidomethyl group and a bromine atom attached to a dihydrobenzofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Azidomethyl)-5-bromo-2,3-dihydro-1-benzofuran typically involves the introduction of the azido group through a nucleophilic substitution reaction. One common method is the reaction of 7-(Bromomethyl)-5-bromo-2,3-dihydro-1-benzofuran with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 7-(Azidomethyl)-5-bromo-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), polar aprotic solvents (DMSO, acetonitrile).
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) iodide (CuI) as a catalyst, alkyne substrates.
Major Products Formed:
Nucleophilic Substitution: Corresponding substituted benzofuran derivatives.
Reduction: 7-(Aminomethyl)-5-bromo-2,3-dihydro-1-benzofuran.
Cycloaddition: 1,2,3-Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
7-(Azidomethyl)-5-bromo-2,3-dihydro-1-benzofuran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.
Biology: Employed in the study of biological pathways and as a precursor for bioorthogonal chemistry applications.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 7-(Azidomethyl)-5-bromo-2,3-dihydro-1-benzofuran depends on its chemical reactivity. The azido group can undergo cycloaddition reactions, forming stable triazole rings that can interact with biological targets. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards molecular targets.
Vergleich Mit ähnlichen Verbindungen
5-(Azidomethyl)-2,3-dihydro-1-benzofuran: Lacks the bromine atom, resulting in different reactivity and applications.
7-(Azidomethyl)-2,3-dihydro-1-benzofuran: Similar structure but without the bromine atom, affecting its chemical properties.
7-(Azidomethyl)-5-chloro-2,3-dihydro-1-benzofuran:
Uniqueness: The presence of both the azido group and the bromine atom in 7-(Azidomethyl)-5-bromo-2,3-dihydro-1-benzofuran imparts unique chemical properties, making it a versatile compound for various synthetic and research applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.
Eigenschaften
Molekularformel |
C9H8BrN3O |
|---|---|
Molekulargewicht |
254.08 g/mol |
IUPAC-Name |
7-(azidomethyl)-5-bromo-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C9H8BrN3O/c10-8-3-6-1-2-14-9(6)7(4-8)5-12-13-11/h3-4H,1-2,5H2 |
InChI-Schlüssel |
VDOVVBKZFBZVRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C1C=C(C=C2CN=[N+]=[N-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


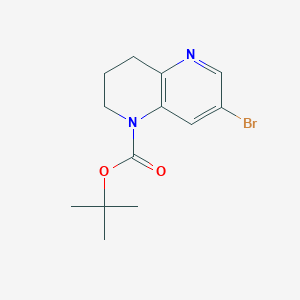
![Tert-butyl 2-[(2-nitrophenyl)amino]acetate](/img/structure/B13504449.png)
![3-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidinehydrochloride](/img/structure/B13504455.png)
![rac-(3aR,4S,9bS)-6-methyl-7-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13504466.png)
![2-Oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13504477.png)

![rac-tert-butyl N-{[(1R,2S)-2-(piperazin-1-yl)cyclohexyl]methyl}carbamate, trans](/img/structure/B13504501.png)
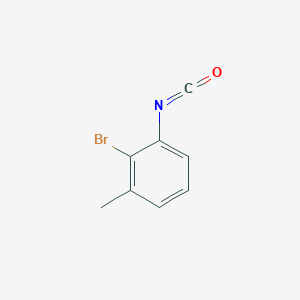
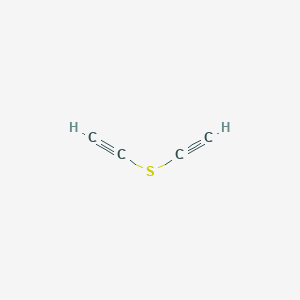

![2-(Benzyloxycarbonylamino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13504534.png)
